

Application Note: Precision Synthesis of 4-(3-Hydroxyphenyl)butanoic Acid

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Compound of Interest

Compound Name: 4-(3-Hydroxyphenyl)butanoic acid

CAS No.: 103324-16-9

Cat. No.: B179983

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Executive Summary & Retrosynthetic Logic

The target molecule, **4-(3-hydroxyphenyl)butanoic acid**, possesses a 4-carbon saturated chain attached to a meta-substituted phenol. Starting from 3-hydroxybenzaldehyde (1-carbon attachment), the synthesis requires a net addition of three carbon atoms.

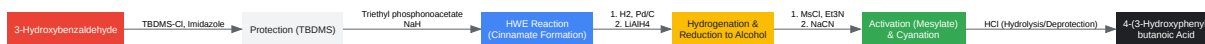
Direct alkylation using 3-carbon phosphonium salts (e.g., [3-carboxypropyl]triphenylphosphonium bromide) is often plagued by

-elimination and instability. Therefore, this protocol utilizes a reliable Iterative Homologation Strategy:

- C2-Extension: Horner-Wadsworth-Emmons (HWE) reaction to form the cinnamate scaffold.
- Functional Group Interconversion (FGI): Reduction of the ester to an alcohol.
- C1-Extension: Nucleophilic substitution with cyanide followed by hydrolysis.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.



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Caption: Step-wise homologation pathway converting the aldehyde (C1) to the butyric acid derivative (C4).

Critical Reagents & Material Specifications

To ensure reproducibility, use reagents meeting the following specifications.

Reagent	CAS No.	Grade/Purity	Role
3-Hydroxybenzaldehyde	100-83-4	>98%	Starting Material
TBDMS-Cl	18162-48-6	97%	Phenol Protecting Group
Triethyl phosphonoacetate	867-13-0	98%	HWE Reagent (C2 Extension)
Sodium Hydride (NaH)	7647-01-0	60% in oil	Base for HWE
Lithium Aluminum Hydride	16853-85-3	95% (Pellets/Powder)	Ester Reduction
Sodium Cyanide	143-33-9	>97%	Nitrile Source (C1 Extension)
Palladium on Carbon	7440-05-3	10% loading	Hydrogenation Catalyst

Detailed Experimental Protocol

Phase 1: Phenol Protection

Objective: Mask the acidic phenolic proton to prevent interference with hydride reagents and bases.

- Dissolution: In a 500 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous DMF (100 mL).
- Reagent Addition: Add Imidazole (17.0 g, 250 mmol) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl) (18.1 g, 120 mmol) portion-wise at 0°C.
- Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Pour into ice water (300 mL). Extract with Diethyl Ether (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.^[1]
- Yield: Expect ~22-23 g (>95%) of 3-(tert-butyldimethylsilyloxy)benzaldehyde as a pale yellow oil.

Phase 2: C2-Extension (Horner-Wadsworth-Emmons)

Objective: Install the acrylate chain efficiently.

- Ylide Formation: Suspend NaH (4.4 g, 60% disp., 110 mmol) in anhydrous THF (150 mL) at 0°C. Dropwise add Triethyl phosphonoacetate (24.6 g, 110 mmol). Stir for 30 min until clear (evolution of H₂ ceases).
- Coupling: Add the protected aldehyde (from Phase 1) in THF (50 mL) dropwise at 0°C.
- Reaction: Warm to RT and stir for 4 hours.
- Workup: Quench with sat. NH₄Cl. Extract with EtOAc.^{[1][2][3]}
- Product: Ethyl 3-[3-(tert-butyldimethylsilyloxy)phenyl]acrylate. Use directly in the next step.

Phase 3: Chain Saturation & Reduction

Objective: Reduce the alkene and convert the ester to a primary alcohol.

Step A: Hydrogenation

- Dissolve the acrylate in Ethanol (200 mL). Add 10% Pd/C (1.0 g).
- Stir under H₂ atmosphere (balloon pressure) for 6 hours.
- Filter through Celite to remove Pd. Concentrate to yield the saturated ester: Ethyl 3-[3-(tert-butyl dimethylsilyloxy)phenyl]propanoate.

Step B: Reduction to Alcohol

- Dissolve the saturated ester in anhydrous THF (200 mL). Cool to 0°C.^[1]
- Carefully add LiAlH₄ (1.0 M in THF, 1.2 equiv). Caution: Exothermic.
- Stir at 0°C for 1 hour, then RT for 2 hours.
- Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
- Concentrate: Yields 3-[3-(tert-butyl dimethylsilyloxy)phenyl]propanol.

Phase 4: Homologation & Global Hydrolysis

Objective: Extend the chain to 4 carbons and deprotect.

Step A: Activation (Mesylation)

- Dissolve the alcohol in Dichloromethane (DCM) (150 mL) with Triethylamine (1.5 equiv).
- Add Methanesulfonyl chloride (MsCl) (1.2 equiv) at 0°C. Stir 2 hours.
- Standard aqueous workup yields the Mesylate.

Step B: Cyanation

- Dissolve the mesylate in DMSO (100 mL).

- Add Sodium Cyanide (NaCN) (1.5 equiv). Safety: Use a well-ventilated fume hood and cyanide antidote kit.
- Heat to 60°C for 4 hours.
- Workup: Dilute with water, extract with EtOAc.[1] (Destroys residual cyanide in aqueous waste with bleach).
- Intermediate: 4-[3-(tert-butyldimethylsilyloxy)phenyl]butanenitrile.

Step C: Hydrolysis & Deprotection

- Suspend the nitrile in 6M HCl (100 mL).
- Reflux for 12 hours. The acid conditions will simultaneously hydrolyze the nitrile to the carboxylic acid and cleave the silyl ether.
- Purification: Cool to RT. The product may precipitate.[4] If not, extract with EtOAc.
- Recrystallize from Water/Ethanol or Toluene.

Analytical Validation

Confirm the identity of **4-(3-hydroxyphenyl)butanoic acid** using the following parameters:

- Physical State: White to off-white crystalline solid.
- Melting Point: 65–68 °C (Lit. range).
- ¹H NMR (400 MHz, DMSO-d₆):
 - 12.0 (s, 1H, COOH)
 - 9.2 (s, 1H, Ar-OH)
 - 7.0–6.6 (m, 4H, Ar-H)
 - 2.5 (t, 2H, Ar-CH₂)
 - 2.2 (t, 2H, CH₂-COOH)

- 1.75 (quint, 2H, CH₂-CH₂-CH₂)

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